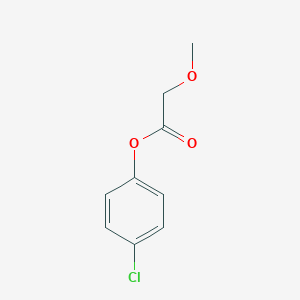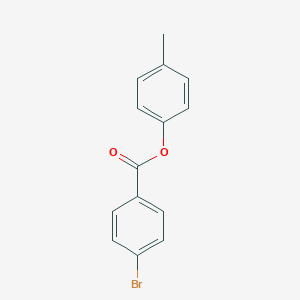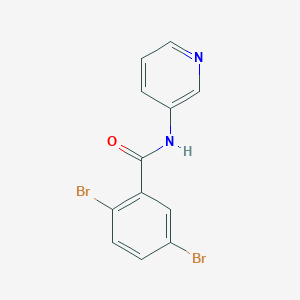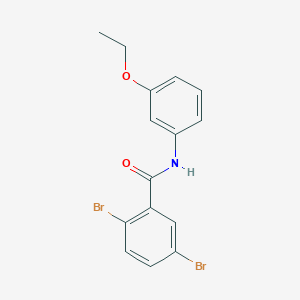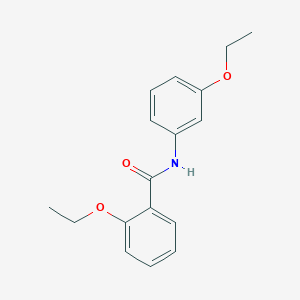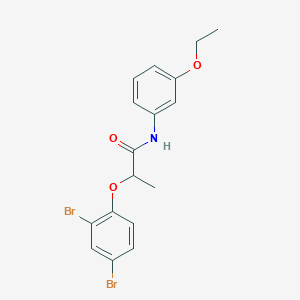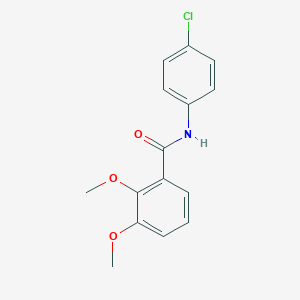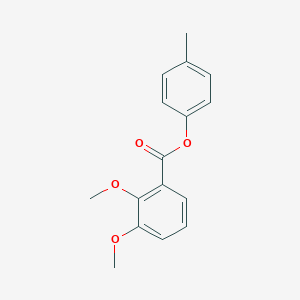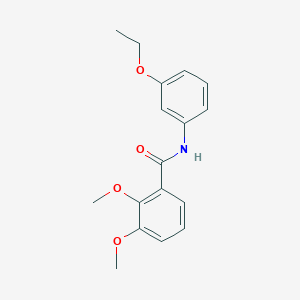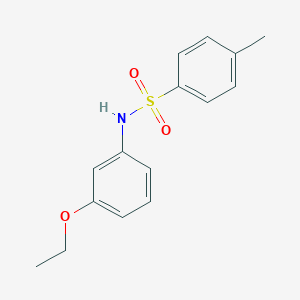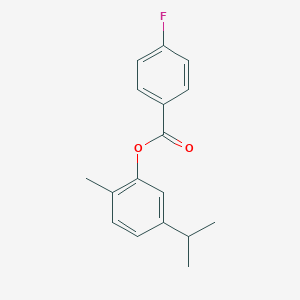
5-Isopropyl-2-methylphenyl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2-methylphenyl 4-fluorobenzoate, also known as 4F-MPH, is a synthetic compound that belongs to the family of phenylmorpholines. It is a psychoactive substance that is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4F-MPH has gained popularity among researchers due to its potential as a cognitive enhancer and its ability to improve focus and concentration.
Mécanisme D'action
The exact mechanism of action of 5-Isopropyl-2-methylphenyl 4-fluorobenzoate is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, which can improve focus and concentration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Isopropyl-2-methylphenyl 4-fluorobenzoate include increased heart rate, blood pressure, and body temperature. It can also cause decreased appetite, insomnia, and anxiety. Long-term use of 5-Isopropyl-2-methylphenyl 4-fluorobenzoate has been shown to cause changes in brain structure and function, particularly in the areas of the brain responsible for attention and decision-making.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Isopropyl-2-methylphenyl 4-fluorobenzoate in lab experiments is its ability to improve focus and concentration, which can lead to more accurate and precise results. However, its psychoactive effects can also be a limitation, as they may interfere with the interpretation of results. In addition, the potential for long-term effects on brain structure and function should be taken into consideration when using 5-Isopropyl-2-methylphenyl 4-fluorobenzoate in lab experiments.
Orientations Futures
There are several future directions for research on 5-Isopropyl-2-methylphenyl 4-fluorobenzoate. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Another area of research is the long-term effects of 5-Isopropyl-2-methylphenyl 4-fluorobenzoate on brain structure and function. Additionally, further studies on the mechanisms of action of 5-Isopropyl-2-methylphenyl 4-fluorobenzoate and its effects on neurotransmitter systems could provide valuable insights into the development of new psychoactive substances and treatments for cognitive disorders.
Méthodes De Synthèse
The synthesis of 5-Isopropyl-2-methylphenyl 4-fluorobenzoate involves the reaction of 4-fluorobenzoic acid with isopropylmagnesium bromide, followed by the addition of 2-methylphenyl magnesium bromide. The resulting product is then esterified with methanol to produce the final compound. This synthesis method has been extensively studied and optimized, resulting in a high yield of pure 5-Isopropyl-2-methylphenyl 4-fluorobenzoate.
Applications De Recherche Scientifique
Research on 5-Isopropyl-2-methylphenyl 4-fluorobenzoate has shown its potential as a cognitive enhancer and its ability to improve focus and concentration. It has also been studied for its potential as a treatment for ADHD and narcolepsy. In addition, 5-Isopropyl-2-methylphenyl 4-fluorobenzoate has been used in studies on the mechanisms of action of psychoactive substances and the effects of long-term use.
Propriétés
Formule moléculaire |
C17H17FO2 |
|---|---|
Poids moléculaire |
272.31 g/mol |
Nom IUPAC |
(2-methyl-5-propan-2-ylphenyl) 4-fluorobenzoate |
InChI |
InChI=1S/C17H17FO2/c1-11(2)14-5-4-12(3)16(10-14)20-17(19)13-6-8-15(18)9-7-13/h4-11H,1-3H3 |
Clé InChI |
FAZLNPVFUUNHAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





